![molecular formula C18H16F3N3O3 B3439758 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3439758.png)
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Overview
Description
2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-12-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methoxymethyl group, a methyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-12-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of a cyanoacetamide derivative with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the desired pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-12-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-12-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases due to its unique chemical properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-12-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide: This compound shares a similar pyridine core but differs in the substituents attached to the phenyl ring.
2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3-chlorophenyl)acetamide: Another similar compound with a chlorophenyl group instead of a trifluoromethylphenyl group.
Uniqueness
The uniqueness of 2-[3-Cyano-4-(methoxymethyl)-6-methyl-2-oxo-12-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-11-6-12(10-27-2)15(8-22)17(26)24(11)9-16(25)23-14-5-3-4-13(7-14)18(19,20)21/h3-7H,9-10H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXMWCWPKUYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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